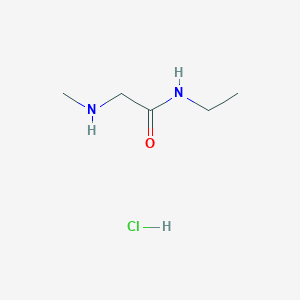
2-(3-chlorophenyl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C14H9ClN2O and its molecular weight is 256.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Antitumor Activities and DNA-binding Properties
The compound Phthalazin-1(2H)-one, which includes 2-(3-chlorophenyl)phthalazin-1(2H)-one, has been synthesized and its complex with La(III) characterized. This complex demonstrated potential in antitumor activities and DNA-binding properties. It was found to bind to DNA through intercalation modes and exhibited higher binding affinity in its La(III)-complex form than as the ligand alone. The antitumor activities of this complex were investigated, showing significant potential in this field (Wang et al., 2005).
2. Core Skeleton for Designing Adenosine Receptor Antagonists
The 2-phenylphthalazin-1(2H)-one (PHTZ) ring system, which relates to this compound, has been identified as a new core skeleton for the design of human A3 adenosine receptor antagonists. This discovery was driven by the structural similarity between PHTZ and other scaffolds, and it led to the creation of compounds with high affinity and selectivity for the hA(3) adenosine receptor (Poli et al., 2011).
3. Relevance in Medicinal Chemistry
The phthalazin-1(2H)-one core, closely related to this compound, is a significant pharmacophore in medicinal chemistry. This compound's versatility has led to an exploration of new synthetic methods to access various substituted and functionalized derivatives. Recent advances in the synthesis of phthalazinone derivatives demonstrate its relevance in drug discovery processes (Terán et al., 2019).
4. Applications in Organic Light-Emitting Devices
Compounds derived from phthalazin-1(2H)-one, including this compound, have been used in the development of organic light-emitting devices (OLEDs). These compounds, such as a novel ligand 9-(4-(4-chlorophenyl)phthalazin-1-yl)-9H-carbazole and its iridium(III) complex, have demonstrated high efficiency in OLED applications (Fang et al., 2009).
5. Synthesis and Structural Characterization in Antimicrobial Applications
2,4-Disubstituted phthalazin-1(2H)-one derivatives, which include this compound, have been synthesized and characterized. These derivatives demonstrated effectiveness as antimicrobial agents and have been used in the synthesis of reactive nucleosides and dyes, showing high stability in applications like dyeing wool and cotton textiles (El-Hashasha et al., 2017).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-11-5-3-6-12(8-11)17-14(18)13-7-2-1-4-10(13)9-16-17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZUATCKQJCSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-difluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2851030.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2851032.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2851033.png)


![N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2851038.png)

![N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2851043.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2851046.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2851048.png)
